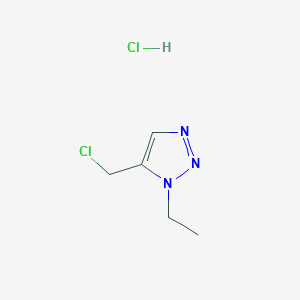

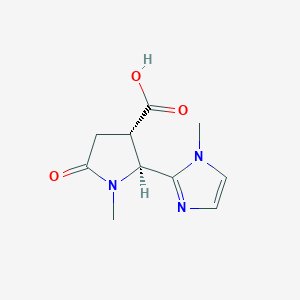

![molecular formula C13H16ClNO3 B2923440 Ethyl 4-[(4-chlorobutanoyl)amino]benzoate CAS No. 139348-98-4](/img/structure/B2923440.png)

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

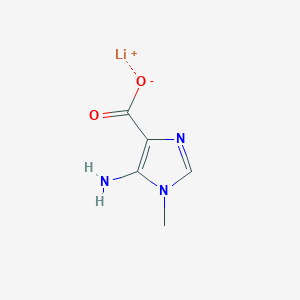

Ethyl 4-[(4-chlorobutanoyl)amino]benzoate is a chemical compound with the CAS Number: 139348-98-4 . It has a molecular weight of 269.73 .

Molecular Structure Analysis

The molecular formula of this compound is C13H16ClNO3 . Its average mass is 269.724 Da and its monoisotopic mass is 269.081879 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.73 . The storage temperature for this compound is 28 C .Applications De Recherche Scientifique

Precursor for Chiral Drugs

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a closely related compound, is utilized as a precursor for enantiopure intermediates in the production of chiral drugs, including statins, which are cholesterol-lowering agents. The asymmetric reduction of its precursor by biocatalysis highlights its significance in generating high-yield, enantiopure substances under mild conditions, presenting a promising approach for industrial production with over 99% enantiomeric excess. This process involves the use of novel carbonyl reductases from the yeast Pichia stipitis, indicating its potential in drug synthesis and the broader pharmaceutical industry (Q. Ye, P. Ouyang, Hanjie Ying, 2011).

Hydrogen-bonded Supramolecular Structures

Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, another structurally similar compound, demonstrates the capability to form hydrogen-bonded supramolecular structures in various dimensions. This characteristic is significant for the development of new materials with potential applications in nanotechnology, molecular electronics, and pharmaceuticals by facilitating complex molecular architectures through non-covalent interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Antioxidant and Antimicrobial Activities

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through its synthesis and structural elucidation, has shown to possess antioxidant and antimicrobial activities. This highlights its potential use in developing new therapeutic agents that could combat oxidative stress and microbial infections. The structural confirmation by X-ray diffraction and the evaluation of its biological activities underscore its relevance in medicinal chemistry and drug development (A. D. Kumar, S. Naveen, H. K. Vivek, M. Prabhuswamy, N. K. Lokanath, K. Kumar, 2016).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate exhibits significant gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. Its effects are attributed to antioxidant activity, enhanced gastric wall mucus, increased pH level of gastric contents, and up-regulation of protective proteins, showcasing its potential as a therapeutic agent for treating gastric ulcers and related gastrointestinal disorders (M. F. Halabi, R. M. Shakir, Daleya Abdulaziz Bardi, N. S. Al-Wajeeh, Abdulwali Ablat, P. Hassandarvish, Maryam Hajrezaie, A. Norazit, M. Abdulla, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-chlorobutanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-5-7-11(8-6-10)15-12(16)4-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYYQGITAGONAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

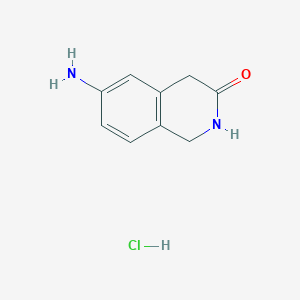

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

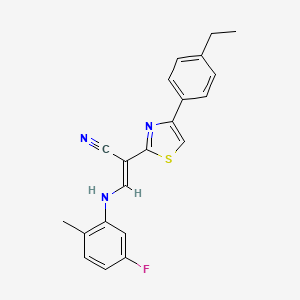

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

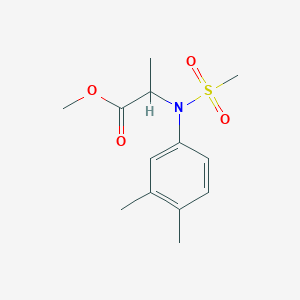

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)